(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound that features a tetrahydrofuran ring and a piperidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrahydrofuran and piperidine precursors. One common method involves the reaction of tetrahydrofuran with a suitable piperidine derivative under controlled conditions. The trifluoromethyl group is introduced through a fluorination reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (Tetrahydrofuran-3-yl)(4-methylpiperidin-1-yl)methanone
- (Tetrahydrofuran-3-yl)(4-chloropiperidin-1-yl)methanone
- (Tetrahydrofuran-3-yl)(4-fluoropiperidin-1-yl)methanone
Uniqueness
(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced biological activity. This makes it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
oxolan-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c12-11(13,14)9-1-4-15(5-2-9)10(16)8-3-6-17-7-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORVCBJISHMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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